molecular formula C19H17N5O2S B2905570 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide CAS No. 899738-56-8

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2905570
CAS No.: 899738-56-8
M. Wt: 379.44
InChI Key: UOKACRQJUREHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(3,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3,4-dimethylphenyl substitution at the N1 position and a thiophen-2-yl acetamide side chain at the C5 position. The pyrazolo-pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity due to its ability to mimic purine bases in ATP-binding pockets .

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-12-5-6-14(8-13(12)2)24-18-16(10-21-24)19(26)23(11-20-18)22-17(25)9-15-4-3-7-27-15/h3-8,10-11H,9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKACRQJUREHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of pyrazolo-pyrimidine acetamides, with structural variations in aryl substituents and acetamide side chains influencing pharmacological and physicochemical properties. Below is a detailed comparison with key analogs:

Substituent Variations on the Pyrazolo-Pyrimidine Core

Compound Name Core Substitution (N1 Position) Acetamide Side Chain Molecular Formula Molecular Weight Key Features
Target Compound 3,4-Dimethylphenyl 2-(Thiophen-2-yl) C₂₁H₁₉N₅O₂S 405.47 Thiophene enhances π-interactions; dimethylphenyl increases lipophilicity.
N-(4-Acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide 3-Chlorophenyl 4-Acetylphenyl C₂₂H₁₇ClN₆O₃ 448.86 Chlorine atom may improve target binding via halogen bonding; acetyl group introduces polarity.
2-(1-(2,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide 2,4-Dimethylphenyl 4-(Trifluoromethyl)phenyl C₂₂H₁₈F₃N₅O₂ 441.40 Trifluoromethyl enhances metabolic stability and electron-withdrawing effects.
N-(4,5-Dimethoxy-2-methylphenyl)-4-oxothieno[2,3-d]pyrimidine-3(4H)-propanamide N/A (Thieno-pyrimidine core) 4,5-Dimethoxy-2-methylphenyl C₁₉H₁₉N₃O₄S 393.44 Thieno-pyrimidine core alters electron distribution; dimethoxy groups increase solubility.

Key Structural and Functional Insights

  • 3-Chlorophenyl (Analog ): The chlorine atom may engage in halogen bonding with target proteins, a feature absent in the target compound. 2,4-Dimethylphenyl (Analog ): Substitution at the 2-position could introduce steric hindrance, altering binding kinetics compared to the 3,4-dimethyl isomer.
  • Acetamide Side Chains: Thiophen-2-yl (Target Compound): The sulfur atom in thiophene contributes to electron-rich aromatic systems, favoring interactions with cationic or π-deficient regions in targets. Trifluoromethylphenyl (Analog ): The CF₃ group increases metabolic stability by resisting oxidative degradation, a critical advantage in drug design .

Implications for Drug Design

  • Lipophilicity : The 3,4-dimethylphenyl group in the target compound may confer higher logP values compared to analogs with polar substituents (e.g., acetyl or trifluoromethyl), impacting blood-brain barrier penetration .
  • Metabolic Stability : Compounds with trifluoromethyl groups (e.g., ) are less prone to CYP450-mediated oxidation, whereas the thiophene moiety in the target compound may undergo sulfoxidation, necessitating structural optimization .

Q & A

Q. Table 1. Synthetic Optimization Parameters

StepParameterOptimal RangeImpact on Yield
CyclizationSolventDMF70% yield
AcylationCatalystDMAP+15% vs. TEA
PurificationColumnC18 reverse-phasePurity >95%

Q. Table 2. Biological Activity Comparison

AssayResultReference
IC50_{50} (HeLa)8.7 μM
EGFR Inhibition12.3 nM
MIC (S. aureus)32 μg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.